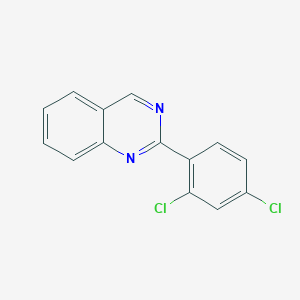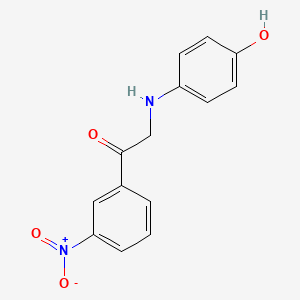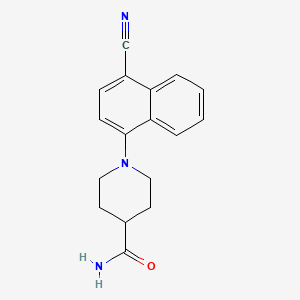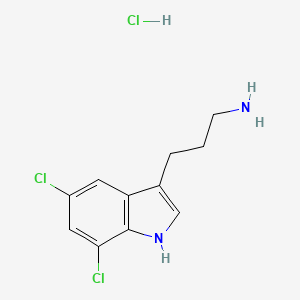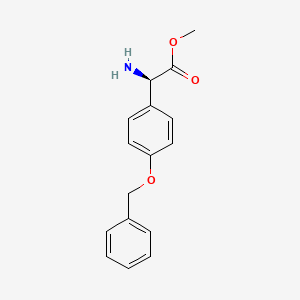
1-Propanamine, 3-(dihexylmethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(dihexylmethylsilyl)- is an organic compound with the molecular formula C16H37NSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)- typically involves the reaction of 3-chloropropylamine with dihexylmethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous toluene or dichloromethane
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 1-Propanamine, 3-(dihexylmethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-(dihexylmethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Simpler amines
Substitution: Alkylated or acylated amine derivatives
Scientific Research Applications
1-Propanamine, 3-(dihexylmethylsilyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanamine, 3-(diethoxymethylsilyl)
- 1-Propanamine, 3-(dimethylsilyl)
- 1-Propanamine, 3-(diphenylsilyl)
Uniqueness
1-Propanamine, 3-(dihexylmethylsilyl)- is unique due to its long hexyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where water repellency and stability are desired.
Properties
CAS No. |
35501-28-1 |
|---|---|
Molecular Formula |
C16H37NSi |
Molecular Weight |
271.56 g/mol |
IUPAC Name |
3-[dihexyl(methyl)silyl]propan-1-amine |
InChI |
InChI=1S/C16H37NSi/c1-4-6-8-10-14-18(3,16-12-13-17)15-11-9-7-5-2/h4-17H2,1-3H3 |
InChI Key |
YKUNMOJTYPITCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(CCCCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


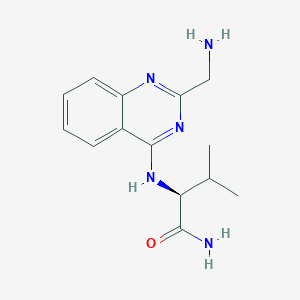

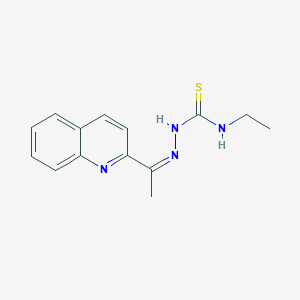
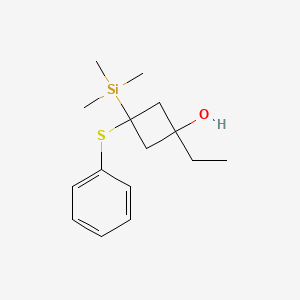
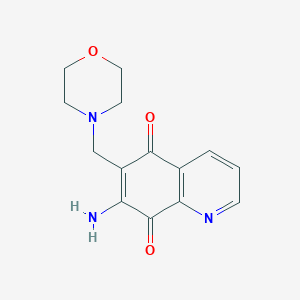
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)
